molecular formula C20H21N5O4 B2570188 ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate CAS No. 1185164-01-5

ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B2570188
CAS No.: 1185164-01-5
M. Wt: 395.419
InChI Key: DJYPXWYZTVDESE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a pyrazole-carboxylate derivative featuring a pyridine ring substituted with a 4-ethoxyphenyl carbamoyl group at the 5-position and an amino-functionalized pyrazole core. This compound is structurally distinct due to its hybrid pharmacophore, combining pyrazole and pyridine moieties with carbamate functionality. Such derivatives are of significant interest in medicinal chemistry, particularly for antimicrobial and antineoplastic applications, as evidenced by the structural motifs in related compounds .

Properties

IUPAC Name

ethyl 5-amino-1-[5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-3-28-15-8-6-14(7-9-15)24-19(26)13-5-10-17(22-11-13)25-18(21)16(12-23-25)20(27)29-4-2/h5-12H,3-4,21H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYPXWYZTVDESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 5-amino-pyrazoles with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthetic route and the availability of starting materials are important considerations for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Drug Discovery and Development

Ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate has been explored as a potential lead compound in the development of new drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets.

Targeting G Protein-Coupled Receptors (GPCRs)

Research indicates that derivatives of pyrazole compounds, including this compound, can act as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors are crucial in pharmacology due to their involvement in numerous physiological processes and disease states. Studies have shown that compounds with similar structures can inhibit human neutrophil chemotaxis, suggesting a possible application in treating inflammatory conditions .

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-amino derivatives, as anti-tumor agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For example, compounds have been synthesized that demonstrate significant inhibitory effects on cancer cell lines, indicating a promising avenue for further research .

Antimicrobial Properties

There is emerging evidence that pyrazole derivatives exhibit antimicrobial activity against various pathogens. This property is particularly relevant in the context of rising antibiotic resistance, where novel compounds could provide alternative treatment options .

Anti-inflammatory Effects

Compounds similar to this compound have shown potential in reducing inflammation through modulation of inflammatory mediators. This could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study: Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry demonstrated the synthesis of a series of pyrazole derivatives, including those structurally related to ethyl 5-amino compounds. These derivatives were evaluated for their cytotoxicity against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of tumor growth .

Case Study: GPCR Modulation

Research focused on the role of pyrazole compounds in modulating GPCR activity revealed that certain derivatives can enhance or inhibit receptor signaling pathways. This modulation is crucial for developing drugs aimed at treating central nervous system disorders and other diseases linked to GPCR dysfunction .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl vs.
  • Carbamoyl vs. Halogen/Benzofuran : The 4-ethoxyphenyl carbamoyl group in the target compound adds hydrogen-bonding capacity and bulkiness, which may improve selectivity in enzyme inhibition (e.g., kinase or bacterial targets) .

Crystallographic Validation

  • The unsubstituted pyridin-2-yl analogue (C11H12N4O2) crystallizes in a monoclinic system with hydrogen-bonded networks stabilized by amino and ester groups . The carbamoyl group in the target compound is expected to introduce additional hydrogen-bonding interactions, influencing crystal packing and stability.
  • SHELX software (e.g., SHELXL) is widely used for refining such structures .

Antimicrobial Potential

  • Pyrazole-carboxylates with electron-withdrawing groups (e.g., bromine in Compound 56) show enhanced activity against colistin-resistant Acinetobacter baumannii . The target compound’s carbamoyl group may mimic peptide bonds, interfering with bacterial cell wall synthesis.
  • The 4-fluorophenyl derivative is listed as a pesticide intermediate, suggesting broad-spectrum bioactivity .

Physicochemical and Commercial Considerations

    Biological Activity

    Ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly for its anti-inflammatory properties. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C20H21N5O4C_{20}H_{21}N_{5}O_{4}, with a molecular weight of approximately 395.4 g/mol. The compound features a pyrazole ring, a pyridine moiety, and an ethoxyphenyl group, which enhance its biological activity compared to simpler analogs .

    Anti-inflammatory Properties

    Research indicates that this compound acts as a cyclooxygenase (COX) inhibitor , which is crucial for reducing inflammation and pain by blocking the synthesis of prostaglandins. The ability to inhibit COX enzymes positions it as a potential candidate for developing new anti-inflammatory drugs.

    Table 1: Comparison of Structural Analogues

    Compound NameStructural FeaturesUnique Aspects
    Ethyl 5-amino-1H-pyrazole-4-carboxylatePyrazole ring, carboxylic acidLacks pyridine substitution
    4-Ethoxyphenyl carbamateEthoxy group on phenolSimpler structure without pyrazole
    Pyrazolo[3,4-b]quinolinonesContains a quinoline moietyMore complex heterocyclic structure

    The structural uniqueness of this compound contributes to its enhanced anti-inflammatory effects compared to its analogs.

    The mechanism through which this compound exerts its effects involves the inhibition of COX enzymes, particularly COX-2, which is often upregulated during inflammatory responses. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain relief.

    Case Studies and Research Findings

    Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:

    • Anti-inflammatory Studies : In vitro assays demonstrated that derivatives of pyrazole compounds exhibited significant inhibition of COX activity, leading to reduced inflammation in animal models .
    • Therapeutic Applications : Research has suggested that these compounds may also be effective in treating conditions such as gout and other inflammatory diseases due to their ability to modulate inflammatory pathways.
    • Synthesis and Optimization : The synthesis of ethyl 5-amino derivatives has been optimized to enhance yield and selectivity, indicating potential for further development in pharmaceutical applications .

    Future Directions

    Given its promising biological activity, future research should focus on:

    • Structural Modifications : Investigating how variations in the chemical structure can enhance efficacy or reduce side effects.
    • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

    Q & A

    Basic: What synthetic methodologies are recommended for preparing ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate?

    Answer:
    The synthesis of pyrazole-carboxylate derivatives typically involves cyclocondensation and functionalization steps. For example:

    • Cyclocondensation: Start with ethyl acetoacetate and phenylhydrazine analogs to form the pyrazole core (see for analogous protocols).
    • Carbamoylation: Introduce the 4-ethoxyphenyl carbamoyl group via coupling reactions (e.g., using carbodiimide crosslinkers like EDC/HOBt).
    • Hydrolysis and esterification: Optimize basic/acidic hydrolysis conditions to retain ester functionality ( highlights hydrolysis of ethyl esters to carboxylic acids, requiring pH control).
      Critical Parameters: Monitor reaction temperature (60–100°C for cyclocondensation) and solvent polarity (DMF for carbamoylation) to avoid side reactions .

    Basic: How should researchers characterize this compound’s purity and structural integrity?

    Answer:
    Use a multi-technique approach:

    • Spectroscopy:
      • ¹H/¹³C NMR: Compare chemical shifts of pyrazole protons (δ 6.5–8.5 ppm) and ester carbonyls (δ 165–170 ppm) with computational predictions ( used X-ray crystallography for validation).
      • IR: Confirm carbamoyl C=O stretching (~1680 cm⁻¹) and ester C-O (~1250 cm⁻¹).
    • Chromatography:
      • HPLC: Use C18 columns with acetonitrile/water gradients (95% purity threshold).
      • TGA/DSC: Assess thermal stability (decomposition >200°C expected for similar pyrazoles; ).
        Contradictions: Discrepancies in NMR integration may arise from tautomerism; use variable-temperature NMR to resolve .

    Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

    Answer:

    • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).
    • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to study electronic effects of substituents ( emphasizes quantum chemical methods for reaction design).
    • SAR Analysis: Modify the 4-ethoxyphenyl group to balance lipophilicity (clogP) and hydrogen-bonding capacity ( tested pyrazole analogs for bioactivity) .

    Advanced: What strategies resolve contradictions in spectral data interpretation?

    Answer:

    • Comparative Analysis: Cross-reference NMR/IR with structurally similar compounds (e.g., ’s pyrazole-carboxamides).
    • Isotopic Labeling: Use ¹⁵N-labeled intermediates to assign ambiguous pyrazole NH signals.
    • Computational Validation: Simulate spectra via Gaussian 09 using IEFPCM solvent models ( combined experimental and theoretical spectral studies) .

    Advanced: How can Design of Experiments (DoE) optimize reaction yields?

    Answer:

    • Factor Screening: Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, solvent ratio).
    • Response Surface Methodology (RSM): Apply central composite designs to model interactions between temperature and reaction time ( highlights DoE for process optimization).
    • ICReDD Framework: Integrate quantum chemical calculations (e.g., transition state analysis) with experimental data to narrow optimal conditions ( ) .

    Advanced: What are the challenges in studying this compound’s stability under physiological conditions?

    Answer:

    • Hydrolytic Stability: Test ester hydrolysis rates in PBS (pH 7.4) at 37°C using LC-MS.
    • Photodegradation: Expose to UV-Vis light (λ = 254–365 nm) and monitor decomposition via HPLC.
    • Metabolite Identification: Use hepatic microsomes (e.g., human S9 fraction) to predict metabolic pathways ( discusses pyrazole metabolite profiling) .

    Advanced: How to investigate structure-activity relationships (SAR) for kinase inhibition?

    Answer:

    • Analog Synthesis: Replace the 4-ethoxyphenyl group with electron-withdrawing/donating substituents (e.g., chloro, methoxy).
    • Enzyme Assays: Test inhibitory activity against recombinant kinases (IC₅₀ determination via ADP-Glo™ assays).
    • Co-crystallization: Resolve X-ray structures with target kinases (e.g., PDB accession codes for pyrazole-based inhibitors; ) .

    Advanced: What are the key considerations for regioselective functionalization of the pyrazole ring?

    Answer:

    • Directing Groups: Utilize the 5-amino group to guide electrophilic substitution (e.g., bromination at C3).
    • Cross-Coupling: Apply Suzuki-Miyaura reactions with boronic esters ( provides protocols for pyrazole boronate esters).
    • Steric Effects: Avoid overcrowding at C4 (ester group) by selecting smaller coupling partners .

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